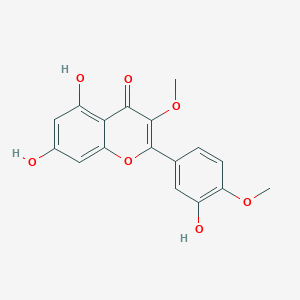

Quercetin 3,4'-dimethyl ether

Vue d'ensemble

Description

NSC-106970, également connu sous le nom de quercétine 3,4'-diméthyl éther, est un composé flavonoïde présent dans de nombreuses plantes et fruits. Il s'agit d'un dérivé de la quercétine, un flavonoïde bien connu doté de diverses activités biologiques. La formule moléculaire de NSC-106970 est C17H14O7, et sa masse moléculaire est de 330,29 g/mol .

Méthodes De Préparation

NSC-106970 peut être synthétisé par le biais de diverses voies de synthèse. Une méthode courante implique la réaction de la quercétine avec des ions N-alcoxycarbonyl azolium électrophile formés in situ. Cette réaction est généralement réalisée en une seule étape, ce qui en fait une méthode efficace et accessible pour la synthèse de dérivés de la quercétine. Les conditions de réaction impliquent souvent l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et de catalyseurs tels que le palladium sur charbon (Pd/C).

Analyse Des Réactions Chimiques

NSC-106970 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites.

Substitution : Il peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.

Les réactifs couramment utilisés dans ces réactions comprennent le peroxyde d'hydrogène (H2O2) pour l'oxydation, le borohydrure de sodium (NaBH4) pour la réduction et divers halogénures pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

NSC-106970 possède une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.

Industrie : Il est utilisé dans la production de divers produits pharmaceutiques et comme composant dans les compléments alimentaires.

Mécanisme d'action

NSC-106970 exerce ses effets en inhibant l'activité des histone acétyltransférases. Ces enzymes catalysent le transfert de groupes acétyle de l'acétyl coenzyme A vers des résidus lysine sur les histones, entraînant des modifications de l'expression des gènes. En inhibant ces enzymes, NSC-106970 diminue les niveaux d'acétylation de l'histone H3, ce qui peut entraîner une augmentation des niveaux d'immunosuppression.

Applications De Recherche Scientifique

Chemical Properties and Structure

Quercetin 3,4'-dimethyl ether (C₁₇H₁₄O₇) is characterized by two methoxy groups at positions 3 and 4' of the flavonoid structure. This structural modification enhances its solubility and bioactivity compared to other quercetin derivatives . The compound has been isolated from various plant species, including Combretum quadrangulare and Tamarix chinensis.

Antineoplastic Activity

One of the most significant applications of this compound is its antineoplastic activity . Research indicates that this compound can inhibit the growth and proliferation of various cancer cell lines, including leukemia cells. The proposed mechanisms for its anticancer effects include:

- Inhibition of Histone Acetyltransferases (HATs) : By inhibiting HATs, this compound may alter gene expression related to cell growth and proliferation.

- Induction of Apoptosis : Studies have shown that it can induce cell death via intrinsic apoptotic pathways involving mitochondrial mechanisms and MAPK signaling pathways .

Case Study: Leukemia Cells

In vitro studies demonstrated that this compound exhibits high cytotoxicity against leukemia cells. The compound's ability to induce apoptosis without generating reactive oxygen species suggests its potential as a novel anticancer agent .

Antioxidant Properties

This compound possesses strong antioxidant properties , demonstrated through various assays. It shows significant activity in preventing lipid peroxidation with an IC50 value of approximately 0.3 µM . This antioxidant capacity is crucial in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects . It has been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. Its interaction with various targets such as Bcl-2/Bax and caspases highlights its role in regulating inflammatory responses .

Other Health Benefits

Beyond its anticancer and anti-inflammatory properties, this compound is being investigated for several other health benefits:

- Cardiovascular Health : It may contribute to cardiovascular health by improving lipid profiles and reducing blood pressure in hypertensive individuals .

- Neuroprotective Effects : The compound shows promise in protecting against neurological disorders due to its ability to interact with mitochondrial processes .

- Antimicrobial Activity : Some studies suggest potential antimicrobial properties against various pathogens .

Comparative Analysis with Other Flavonoids

The following table compares this compound with other quercetin derivatives:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Quercetin | C₁₅H₁₀O₇ | No methoxy substitutions; higher hydroxyl content. |

| Quercetin 3-methyl ether | C₁₆H₁₂O₇ | One methoxy group at position 3; less potent antioxidant. |

| Quercetin 7-methyl ether | C₁₆H₁₂O₇ | One methoxy group at position 7; different activity profile. |

| This compound | C₁₇H₁₄O₇ | Dual methoxy substitutions enhance solubility and bioactivity. |

Mécanisme D'action

NSC-106970 exerts its effects by inhibiting the activity of histone acetyltransferases. These enzymes catalyze the transfer of acetyl groups from acetyl coenzyme A to lysine residues on histones, leading to changes in gene expression. By inhibiting these enzymes, NSC-106970 decreases levels of histone H3 acetylation, which can result in increased levels of immunosuppression.

Comparaison Avec Des Composés Similaires

NSC-106970 est unique par rapport à d'autres composés similaires en raison de sa structure moléculaire spécifique et de ses activités biologiques. Les composés similaires incluent :

Qercétine : Le composé parent de NSC-106970, connu pour ses propriétés antioxydantes et anti-inflammatoires.

Qercétine 3,7,3',4'-tétraméthyl éther : Un autre dérivé de la quercétine avec des motifs de méthylation différents.

Qercétine 3,5,7,3',4'-pentaméthyl éther : Un dérivé entièrement méthylé de la quercétine.

Activité Biologique

Quercetin 3,4'-dimethyl ether (Q3,4-DME), a methoxy derivative of quercetin, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : CHO

- Molecular Weight : 330.29 g/mol

- CAS Number : 33429-83-3

Antioxidant Activity

Q3,4-DME exhibits significant anti-lipid peroxidation activity , with an IC value of 0.3 µM , indicating its potency in preventing oxidative damage to lipids . This antioxidant capability is crucial in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties , which may be attributed to its ability to modulate various signaling pathways involved in inflammation. Studies suggest that Q3,4-DME can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers .

Anticancer Potential

Q3,4-DME shows promise as a potential anticancer agent. Research indicates that it possesses high cytotoxicity against leukemia cells, inducing cell death through an intrinsic apoptotic pathway mediated by mitochondrial dysfunction and activation of MAPK signaling pathways . The compound's mechanism appears to be independent of reactive oxygen species generation, which is a common pathway in many anticancer agents.

The biological activities of Q3,4-DME are mediated through several molecular targets:

- Bcl-2/Bax : Regulates apoptosis.

- Caspases : Involved in the execution phase of cell apoptosis.

- MAPK Pathways : Includes JNK and ERK pathways that are critical for cell survival and proliferation .

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cells :

- Anti-inflammatory Mechanisms :

- Antioxidant Efficacy :

Data Summary Table

| Biological Activity | Mechanism | IC50/Effectiveness |

|---|---|---|

| Anti-lipid peroxidation | Inhibition of lipid oxidation | IC50 = 0.3 µM |

| Anti-inflammatory | Modulation of cytokine production | Decreased TNF-α & IL-6 |

| Cytotoxicity | Induction of apoptosis via MAPK pathways | High cytotoxicity against leukemia cells |

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-12-4-3-8(5-10(12)19)16-17(23-2)15(21)14-11(20)6-9(18)7-13(14)24-16/h3-7,18-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPZNFOLWQEVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10418970 | |

| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10418970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33429-83-3 | |

| Record name | Quercetin 3,4′-dimethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33429-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 106970 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033429833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33429-83-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10418970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Quercetin 3,4'-dimethyl ether in stingless bee honey?

A1: Research suggests this compound, alongside other flavonoids, plays a crucial role in the antimicrobial properties of stingless bee honey. Honey samples with high bioactivity and crystallizations were found to contain this flavonoid. In contrast, samples lacking antimicrobial activity were devoid of flavonoids and instead, enriched with phenylethylamides. This suggests that the presence of this compound, and flavonoids in general, may be a key indicator of antimicrobial potency in this type of honey. []

Q2: Has this compound demonstrated any potential for treating malaria?

A2: Molecular docking studies have investigated this compound as a potential inhibitor of Plasmodium falciparum Enoyl Acyl Carrier Protein Reductase (PfENR), a key enzyme for the malaria parasite. The studies revealed a relatively low free energy (ΔG) value of -11.6 kcal/mol, suggesting the compound binds stably to PfENR. This stable binding, indicated by hydrogen bond formation, suggests this compound could be a promising candidate for further research in developing antimalarial drugs. [, ]

Q3: Beyond honey and malaria, where else has this compound been discovered in nature?

A3: this compound has been isolated from various plant sources. These include:

- Clausena anisata: This plant, known for its ethnopharmacological properties, contains this compound alongside other bioactive compounds like clausine B and clausenocoumarin. []

- Myoporum bontioides: This plant species, native to the northernmost region of the Myoporaceae family, contains this compound as one of its fourteen foliar flavonoids. []

- Punica granatum (Pomegranate) peels: This common fruit peel contains a diverse profile of flavonoids and phenolics, including this compound. []

- Bidens pilosa: This plant yielded 18 compounds, including the new chalcone glycoside, with this compound identified as one of the isolated components. []

- Punica granatum bark: This study identified this compound-7-O-α-Larabinofuranosyl (1→6)-ß-D-glucopyranoside, a new flavonoid diglycoside. []

- Artemisia absinthium (Wormwood): This plant, traditionally used for medicinal purposes, yielded six compounds including this compound. []

Q4: Are there analytical methods for identifying and characterizing this compound?

A4: Yes, several analytical techniques are employed to identify and characterize this compound, including:

- Liquid chromatography–mass spectrometry (LC-MS/MS): This method is highly effective in separating and identifying this compound within complex mixtures like honey and plant extracts. []

- Nuclear magnetic resonance (NMR) spectroscopy: This technique provides detailed structural information about this compound, including the arrangement of atoms and functional groups. []

- Fourier transform infrared spectroscopy (FTIR): FTIR analysis helps determine the functional groups present in this compound based on its characteristic infrared absorption patterns. []

- High-performance liquid chromatography (HPLC): This technique is useful for separating and quantifying this compound from other compounds in plant extracts. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.